![molecular formula C10H13ClN2 B2986007 2-(4-Chlorophenyl)piperazine CAS No. 91517-25-8](/img/structure/B2986007.png)
2-(4-Chlorophenyl)piperazine
Overview
Description
2-(4-Chlorophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a derivative of piperazine, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
There are several synthetic routes for this compound. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular formula of this compound is C10H13ClN2 . It has a molecular weight of 196.67700 and a density of 1.126g/cm3 .Chemical Reactions Analysis
The key step in the synthesis of this compound includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
This compound has a boiling point of 319.5ºC at 760mmHg . The exact melting point is not available .Scientific Research Applications
Antitumor Activity
A study explored the synthesis of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with 4-chlorophenyl substitutions, to evaluate their antitumor activities against breast cancer cells. The compounds showed promising antiproliferative effects, comparing favorably with cisplatin, a known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis and Characterization
Research on the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, has been conducted, detailing methods to improve yield and quality for industrial application. This demonstrates the compound's significance in the pharmaceutical industry as an intermediate for further drug development (Quan, 2006).
Antifungal and Antimicrobial Activities
New compounds featuring 5-(4-chlorophenyl)-1,3,4-thiadiazole-based structures, including derivatives with substituted piperazines, were synthesized and evaluated for their cytotoxic potential against cancer cell lines and antimicrobial activities. Some derivatives displayed significant anticancer and antimicrobial properties, indicating the compound's utility in developing new therapeutic agents (El-Masry, Essa, Selim, El-Emam, Mohamed, Sakr, Kadry, Taher, & Abou-Seri, 2022).
Analytical and Forensic Applications
Development of a rapid screening method for detecting 1-(3-chlorophenyl)piperazine in forensic samples using electrochemical methods was reported. This highlights the compound's relevance in forensic science for identifying synthetic drugs in seized samples, showcasing its importance beyond pharmacological applications (Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021).
Receptor Research
Investigations into 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted)piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor revealed that the nature of substituents on the phenyl ring tethered to the piperazine significantly influences allosteric enhancer activity. This research underscores the compound's potential in modulating receptor functions, offering insights into developing new pharmacological agents (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Iaconinoto, Preti, Shryock, Moorman, Vincenzi, Varani, & Borea, 2008).
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine (mCPP), is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a G-protein coupled receptor for serotonin . It also functions as a receptor for various drugs and psychoactive substances .
Mode of Action
mCPP acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In comparison studies, mCPP has approximately 10-fold selectivity for the human 5-HT2C receptor over the human 5-HT2A and 5-HT2B receptors . It also acts as a partial agonist of the human 5-HT2A .
Biochemical Pathways
It is known that mcpp stimulates the release and inhibits the reuptake ofdopamine, serotonin, and noradrenaline . This leads to increased levels of these neurotransmitters in the brain, which can affect mood and behavior.
Pharmacokinetics
mCPP is metabolized in the liver via the CYP2D6 isoenzyme . The elimination half-life of mCPP is between 4 to 14 hours , and it is excreted in the urine . These factors influence the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The action of mCPP results in a range of effects. It lacks any reinforcing effects, but has psychostimulant, anxiety-provoking, and hallucinogenic effects . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans . mCPP is known to induce headaches in humans and has been used for testing potential antimigraine medications . It has potent anorectic effects and has encouraged the development of selective 5-HT2C receptor agonists for the treatment of obesity .
Action Environment
The action of mCPP can be influenced by various environmental factors. For instance, the presence of other substances can affect its action. It has been detected in pills touted as legal alternatives to illicit stimulants in New Zealand and pills sold as “ecstasy” in Europe and the United States .
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVNNDSINVUBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919686 | |
Record name | 2-(4-Chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80919686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91517-25-8 | |
Record name | 2-(4-Chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80919686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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